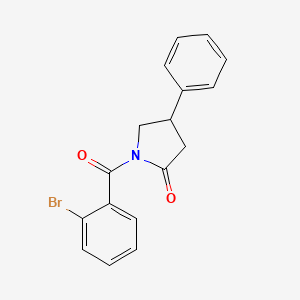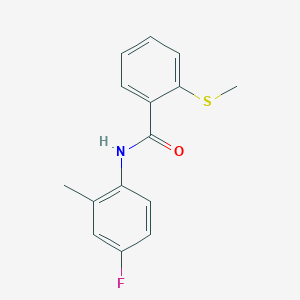
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BBP is a heterocyclic compound that contains a pyrrolidinone ring and a benzoyl group. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.
科学的研究の応用
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is in the field of cancer research. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its antitumor activity, 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit anti-inflammatory and analgesic properties. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one can reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to modulate the activity of neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one can inhibit the activity of enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 and matrix metalloproteinases. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation and pain, and modulation of neurotransmitter activity. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit antioxidant activity, suggesting that it may have potential applications in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit potent biological activity at relatively low concentrations, making it a promising compound for further research. However, one of the limitations of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one. One potential direction is to investigate the mechanisms underlying its antitumor activity and to determine its potential applications in cancer treatment. Another direction is to explore the potential applications of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one in the treatment of neurological disorders, such as neuropathic pain and epilepsy. Additionally, further research is needed to determine the safety and efficacy of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one in vivo, as well as its potential for drug development.
合成法
The synthesis of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one involves the reaction of 2-bromobenzoyl chloride with 4-phenylpyrrolidin-2-one in the presence of a base. The reaction proceeds through an acylation mechanism, where the benzoyl group is transferred to the pyrrolidinone ring. The resulting product is purified through recrystallization to obtain pure 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one. The synthesis of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is relatively simple and can be performed in a laboratory setting.
特性
IUPAC Name |
1-(2-bromobenzoyl)-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-15-9-5-4-8-14(15)17(21)19-11-13(10-16(19)20)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPQGXPWAMSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)


![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)


![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)

![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)